1-(2-Azidopropan-2-yl)-2-methoxybenzene
Overview
Description
1-(2-Azidopropan-2-yl)-2-methoxybenzene is an organic compound characterized by the presence of an azide group attached to a benzene ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 1-(2-Bromopropan-2-yl)-2-methoxybenzene, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the safety and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidopropan-2-yl)-2-methoxybenzene can undergo various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Cycloaddition: Copper(I) catalysts (CuSO₄ and sodium ascorbate) in a mixture of water and tert-butanol.
Substitution: Strong nucleophiles such as sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products:
Reduction: 1-(2-Aminopropan-2-yl)-2-methoxybenzene.
Cycloaddition: 1-(2-(1,2,3-Triazolyl)propan-2-yl)-2-methoxybenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Azidopropan-2-yl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active triazole derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-Azidopropan-2-yl)-2-methoxybenzene largely depends on the specific chemical reactions it undergoes. For example, in click chemistry, the azide group reacts with alkynes to form triazoles through a concerted mechanism facilitated by copper(I) catalysts. This reaction is highly regioselective and efficient, making it valuable for bioconjugation and material science applications.
Comparison with Similar Compounds
1-(2-Azidopropan-2-yl)benzene: Lacks the methoxy group, which can affect its reactivity and solubility.
2-Azido-1-methoxybenzene: The azide group is directly attached to the benzene ring, leading to different chemical behavior.
1-(2-Azidopropan-2-yl)-4-methoxybenzene: The methoxy group is in the para position, which can influence the electronic properties of the compound.
Uniqueness: 1-(2-Azidopropan-2-yl)-2-methoxybenzene is unique due to the specific positioning of the azide and methoxy groups, which can influence its reactivity and potential applications. The presence of both functional groups allows for diverse chemical transformations and applications in various fields.
Biological Activity
1-(2-Azidopropan-2-yl)-2-methoxybenzene, also known as a derivative of azide compounds, has garnered attention in medicinal chemistry due to its potential biological activities. Azides are known for their versatility in synthetic organic chemistry and their applications in biological systems, particularly in drug design and development.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 192.22 g/mol
The presence of the azide functional group (-N₃) is significant, as it can undergo various reactions, including cycloaddition and nucleophilic substitution, making it a valuable building block in pharmaceutical chemistry.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, primarily through its interactions with various biological targets. The compound's azide group allows for bioorthogonal reactions, which are reactions that can occur inside living systems without interfering with native biochemical processes.
Inhibition of Carbonic Anhydrase
Recent studies have demonstrated that compounds similar to this compound show moderate inhibition against carbonic anhydrase-II (CA-II), an enzyme involved in regulating pH and fluid balance in various tissues. The inhibition potential was evaluated using an in vitro assay, where several derivatives were synthesized and tested.
Compound | IC50 (µM) | Remarks |
---|---|---|
7b | 13.8 ± 0.63 | Most active compound |
9e | 18.1 ± 1.31 | Significant activity |
9d | 20.7 ± 1.13 | Moderate activity |
Acetazolamide (Control) | 18.2 ± 0.23 | Standard for comparison |
The structure-activity relationship (SAR) analysis indicated that the presence of polar groups significantly enhances the inhibitory activity against CA-II by facilitating better binding interactions with the enzyme's active site .
Molecular docking studies revealed that the most active compounds bind effectively to the active site of CA-II, forming multiple interactions such as hydrogen bonds and metallic bonds with key residues like Thr199 and Zn²⁺ ions. This binding stabilizes the enzyme-inhibitor complex, leading to reduced enzymatic activity .
Case Studies
A case study involving a series of triazole analogs demonstrated the potential of azide-containing compounds in drug discovery. These studies highlighted how modifications to the azide group could lead to enhanced biological properties, including improved selectivity and potency against specific targets .
Properties
IUPAC Name |
1-(2-azidopropan-2-yl)-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2,12-13-11)8-6-4-5-7-9(8)14-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEFVSIIMSTLBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1OC)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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